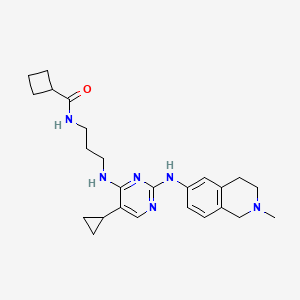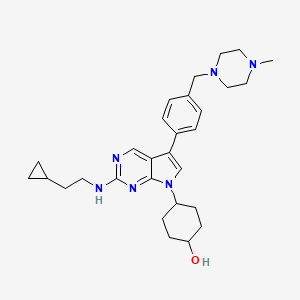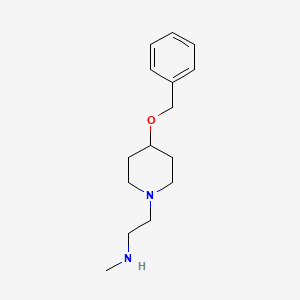
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Vue d'ensemble
Description
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Applications De Recherche Scientifique
Réticulant pour la chimie click
“N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)” est un réticulant pour la chimie click {svg_1}. Le groupe propargyle dans le composé est réactif avec les composés ou les biomolécules portant un azide via la chimie click catalysée par le cuivre {svg_2}. Cette réaction produit une liaison triazole stable {svg_3}.
Déprotection en conditions acides douces
Le groupe t-Boc-aminooxy dans le composé peut être déprotégé en conditions acides douces {svg_4}. Cette propriété permet de réaliser d'autres réactions chimiques et des modifications sur le composé {svg_5}.
Améliorateur de solubilité
L'espaceur PEG hydrophile dans le composé augmente sa solubilité dans les milieux aqueux {svg_6}. Cela le rend adapté à une utilisation dans diverses solutions et environnements aqueux {svg_7}.
Composé de qualité réactif
“N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)” est un composé de qualité réactif {svg_8}. Cela signifie qu'il est adapté à une utilisation dans diverses applications de recherche et expérimentales {svg_9}.
Soutien à la synthèse sur mesure
Le composé peut être utilisé dans la synthèse sur mesure d'une large gamme de produits liés aux glucides {svg_10}. Il s'agit notamment de blocs de construction de monosaccharides/disaccharides, de polysaccharides synthétiques et de ligands de glucides multimères {svg_11}.
Recherche et développement de diagnostics in vitro
“N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)” peut être utilisé dans la recherche et le développement de diagnostics in vitro (IVD) {svg_12}. Il peut être utilisé dans divers tests et dosages diagnostiques, tels que l'immunodosage de chimiluminescence (CLIA) et le dosage immuno-enzymatique (ELISA) {svg_13}.
Mécanisme D'action
Target of Action
The primary target of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a process known as copper-catalyzed Click Chemistry .
Mode of Action
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) contains a propargyl group that is reactive with azide-bearing compounds or biomolecules . Through the process of copper-catalyzed Click Chemistry, it forms a stable triazole linkage with these targets . This reaction can be facilitated under mild acidic conditions .
Biochemical Pathways
The biochemical pathways affected by N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage can alter the function of these biomolecules, potentially affecting a variety of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and improve its bioavailability.
Result of Action
The result of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)'s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function of these biomolecules at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) plays a significant role in biochemical reactions due to its functional groups. The aminooxy group can react with carbonyl groups, forming stable oxime linkages, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages . These reactions are highly specific and efficient, making N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) an excellent choice for bioconjugation and labeling of biomolecules.
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label proteins with azide groups, enabling the study of protein-protein interactions, enzyme activity, and cellular localization. The hydrophilic PEG spacer in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) increases its solubility in aqueous media, facilitating its use in biological systems .
Cellular Effects
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For example, by labeling specific proteins or enzymes, scientists can track their localization and interactions within cells, providing insights into cellular function and dynamics .
The compound’s impact on cell signaling pathways can be significant, as it enables the precise modification of proteins involved in these pathways. This can lead to changes in gene expression and alterations in cellular metabolism, providing valuable information about the underlying mechanisms of cellular processes .
Molecular Mechanism
The molecular mechanism of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its ability to form covalent bonds with specific biomolecules. The aminooxy group reacts with carbonyl groups, forming oxime linkages, while the propargyl group participates in CuAAC reactions with azide-bearing compounds . These reactions are highly specific and efficient, allowing for the precise modification of target biomolecules.
At the molecular level, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can inhibit or activate enzymes by modifying their active sites or interacting with regulatory proteins. This can lead to changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Degradation of the compound can lead to reduced efficiency in biochemical reactions and potential alterations in cellular effects.
Long-term studies have shown that N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can have lasting effects on cellular function, particularly when used to modify proteins or enzymes involved in critical cellular processes. These effects can be observed in both in vitro and in vivo studies, providing valuable information about the compound’s stability and long-term impact .
Dosage Effects in Animal Models
The effects of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism.
Threshold effects have been noted in some studies, where a specific dosage is required to achieve the desired biochemical modification. Beyond this threshold, increasing the dosage may not result in additional benefits and could lead to toxicity .
Metabolic Pathways
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels . These modifications can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
The compound’s interactions with cofactors can also influence its activity and stability, affecting its overall impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function.
The hydrophilic PEG spacer in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) enhances its solubility and facilitates its transport within biological systems. This property is particularly important for its use in biochemical applications, as it ensures efficient delivery to target biomolecules .
Subcellular Localization
The subcellular localization of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules .
These targeting signals and modifications are crucial for the compound’s activity and function, as they ensure that it reaches the appropriate subcellular locations. This allows for precise modification of target proteins and enzymes, providing valuable insights into cellular processes and dynamics .
Propriétés
IUPAC Name |
O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O9/c1-3-8-27-13-18-32-20-15-29-10-5-26(7-12-31-17-22-34-23-24-35-25)6-11-30-16-21-33-19-14-28-9-4-2/h1-2H,5-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCOEHNJZCCDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)





![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

